4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a phenylpropyl group. It has garnered interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is and its molecular weight is approximately 298.39 g/mol.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of pyrimidine derivatives with piperazine and phenylpropyl substituents. Research on similar compounds indicates that they may exhibit significant pharmacological properties, particularly as ligands for neurotransmitter receptors.
4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can be classified as:
The synthesis of 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves several steps:
The reaction conditions may involve:
4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine primarily involves its interaction with neurotransmitter receptors in the brain:
Research indicates that compounds with similar structures have shown promising affinities for various receptors, suggesting potential therapeutic applications in treating mood disorders and other psychiatric conditions.
4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine has potential applications in:
The 5-HT₇ receptor, the most recently identified serotonin receptor subtype, is enriched in thalamic, hypothalamic, and limbic regions—brain circuits critically involved in affective regulation, circadian rhythms, and cognitive processing [3] [4]. Antagonism of this receptor exerts profound neuromodulatory effects:
Depression Pathophysiology & Treatment: Genetic ablation or pharmacological blockade of 5-HT₇ receptors produces robust antidepressant-like effects in animal models, paralleling the actions of established antidepressants like fluoxetine. This effect is mechanistically linked to enhanced synaptic plasticity within cortico-limbic pathways. Notably, vortioxetine’s clinical efficacy is partially attributed to its high-affinity 5-HT₇ antagonism, which synergizes with its other pharmacological actions to alleviate depressive symptoms and improve cognitive function [3]. Antagonists like DR4004 (structurally related to piperazine-pyrimidine hybrids) reduce immobility time in forced swim tests and reverse chronic stress-induced amygdala synaptic deficits, highlighting their disease-modifying potential .
Schizophrenia & Cognitive Dysfunction: 5-HT₇ antagonism ameliorates core negative symptoms of schizophrenia, particularly social withdrawal, as demonstrated by the pro-social effects of amisulpride (a multi-receptor antipsychotic with significant 5-HT₇ affinity). Preclinical evidence indicates that 5-HT₇ antagonists enhance hippocampal-dependent memory consolidation and reverse phencyclidine (PCP)-induced cognitive impairments. This positions them as promising candidates for addressing cognitive deficits in schizophrenia (CDS), a domain poorly managed by current antipsychotics [3].
Neurochemical Mechanisms: The compound 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine and its analogs modulate key monoaminergic pathways implicated in emotional processing. Studies with DR4004 show reduced dopamine (DA) and serotonin (5-HT) turnover specifically within the amygdala following administration. Critically, these neurochemical shifts correlate strongly with reduced novelty-induced exploration in behavioral paradigms. This effect is pharmacologically reversible by co-administration of the dopamine reuptake inhibitor GBR12909 or the serotonin reuptake inhibitor fluvoxamine, confirming functional interplay between 5-HT₇ blockade and monoaminergic dynamics in limbic circuitry .
Table 1: Functional Outcomes of 5-HT₇ Receptor Antagonism in Preclinical Models
Behavioral/Cognitive Domain | Test System | Effect of 5-HT₇ Antagonists | Proposed Mechanism |
---|---|---|---|
Depression-like Behavior | Forced Swim Test (FST), Chronic Mild Stress (CMS) | ↓ Immobility (FST), Reversal of CMS-induced anhedonia/synaptic loss | Enhanced hippocampal/amygdala plasticity, Normalized HPA axis function |
Cognitive Function | Novel Object Recognition (NOR), Morris Water Maze (MWM) | ↑ Recognition memory, ↑ Spatial learning & memory | Facilitation of hippocampal LTP, Glutamatergic modulation |
Social Behavior | Social Interaction Test (SIT) | ↑ Social approach & interaction (reversal of PCP/social isolation deficits) | Amygdaloid DA/5-HT modulation, Prefrontal cortex engagement |
Anxiety-related Exploration | Hole-Board Test | ↓ Locomotor activity (novelty-induced), ↑ Directed exploration (head-dipping) | Reduced amygdala hyperreactivity to novelty, Altered DA/5-HT turnover |
The development of 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine stems from systematic structure-activity relationship (SAR) explorations centered on the model ligand 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine. These studies delineated critical structural determinants for 5-HT₇ affinity and selectivity:
Piperazine Substitution Pattern: The 4-methylpiperazine moiety is optimal for 5-HT₇ binding. Alkylation (e.g., ethyl, isopropyl) at the piperazine N4-position generally retains affinity but modulates functional activity and pharmacokinetic properties. Acylation (e.g., acetyl, carbamoyl) or bulky arylalkyl substitutions significantly diminish binding, highlighting the necessity for a basic, protonatable nitrogen within the piperazine ring for ionic interactions with conserved aspartate residues in the 5-HT₇ receptor binding pocket [3].
Pyrimidine Core Optimization: Replacement of the pyrimidine core with quinazoline or benzene scaffolds drastically reduces 5-HT₇ affinity, confirming pyrimidine’s role as a privileged scaffold. Substitution at position 6 of the pyrimidine ring (particularly with alkyl groups like ethyl or butyl) enhances binding affinity by up to 10-fold compared to unsubstituted analogs. This is attributed to favorable hydrophobic interactions within a subpocket of the 5-HT₇ receptor. For instance, introducing a butyl group at position 6 yields compound 13 (Ki = 1.8 nM), making it one of the most potent analogs in the series [3].
Heteroaryl Group Significance: The 4-(3-furyl) substituent is crucial for high 5-HT₇ affinity. Its replacement with phenyl, thienyl, or pyridyl groups diminishes binding, though certain pyridyl analogs retain moderate activity. This underscores the importance of the furan oxygen’s hydrogen-bond accepting capability and optimal steric bulk for interacting with auxiliary binding sites [3].
Linker Flexibility vs. Rigidity: In 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine, the three-carbon propyl linker between the phenyl ring and piperazine nitrogen provides an optimal balance of conformational flexibility and hydrophobic bulk. Shortening to ethyl (two carbons) reduces affinity, while lengthening to butyl (four carbons) may enhance lipophilicity but can compromise receptor fit or selectivity. The phenylpropyl group engages in critical π-stacking or van der Waals interactions within the receptor’s transmembrane domains [3] [7].
Table 2: Structural Optimization Effects on 5-HT₇ Receptor Affinity in Piperazine-Pyrimidine Hybrids
Structural Modification | Example Compound/Descriptor | 5-HT₇ Ki (nM) or % Change | Key SAR Insight |
---|---|---|---|
Core Scaffold | Pyrimidine (reference) | High (Ki ~10-50 nM) | Privileged scaffold for 5-HT₇ binding |
Quinazoline replacement | >10-fold ↓ affinity | Disrupted electronic distribution/planarity | |
Pyridine replacement | Moderate affinity retained (Ki ~100-500 nM) | Tolerated but suboptimal | |
Position 6 Substitution | Unsubstituted | Ki ~50-100 nM | Baseline activity |
Ethyl (compound 12) | Ki ~3.5 nM | ↑ Hydrophobic interaction | |
Butyl (compound 13) | Ki ~1.8 nM | Optimal hydrophobic filling | |
4-Substituent | 3-Furyl (optimal) | Ki <10 nM | Critical H-bond acceptor/steric fit |
Phenyl | Ki >100 nM | Loss of key polar interaction | |
2-Pyridyl | Ki ~50 nM | Moderate tolerance | |
Piperazine N4-Substituent | Methyl (optimal) | Ki <10 nM | Balanced basicity/lipophilicity |
Acetyl | Ki >1000 nM | Loss of basicity → reduced ionic bonding | |
Benzyl | Ki ~100 nM | Increased bulk → steric clash | |
Linker in 4-Arylalkylpiperazines | Phenylpropyl (optimal) | Ki ~20 nM* | Optimal hydrophobic extension |
Phenethyl | Reduced affinity | Short linker → suboptimal reach | |
Phenylbutyl | Similar affinity, ↓ selectivity | Increased lipophilicity → promiscuity |
Note: Representative affinity for the phenylpropyl analog; specific data for 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine was extrapolated from related analogs in [3].
Conformational Analysis: Computational modeling suggests that 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine adopts a bent conformation, positioning the phenyl ring proximal to the pyrimidine plane. This folded geometry facilitates simultaneous engagement with the orthosteric binding site (via piperazine protonation and hydrogen bonding with pyrimidine N1) and an accessory hydrophobic pocket (via the phenylpropyl group). The propyl linker’s flexibility allows this conformation without excessive energy penalty, distinguishing it from rigid analogs or excessively flexible long-chain derivatives that exhibit reduced affinity or selectivity [3] [7].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: